Absolute Configuration Differentiation: (S)-Enantiomer vs. (R)-Enantiomer
The (S)-enantiomer (CAS 57171-00-3) and (R)-enantiomer (CAS 143317-59-3) are distinct chemical entities with opposite absolute configuration at the C2 stereocenter . The (R)-enantiomer is documented to exhibit negative optical rotation [1]. These enantiomers are not interchangeable in asymmetric synthesis; the choice of enantiomer determines the stereochemical outcome of subsequent transformations and the absolute configuration of final products .
| Evidence Dimension | Absolute configuration at C2 stereocenter |
|---|---|
| Target Compound Data | (S)-configuration; derived from L-proline scaffold |
| Comparator Or Baseline | (R)-enantiomer (CAS 143317-59-3); derived from D-proline scaffold |
| Quantified Difference | Opposite stereochemical configuration; distinct CAS registry numbers (57171-00-3 vs. 143317-59-3) |
| Conditions | Chiral pyrrolidinone scaffold identification |
Why This Matters
The specific (S)-enantiomer is essential for synthesizing compounds with defined stereochemistry; substituting with the (R)-enantiomer yields products with inverted configuration that may exhibit different or opposite biological activity.
- [1] FDA Substance Registration System. (R)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, Optical Activity (-). View Source
